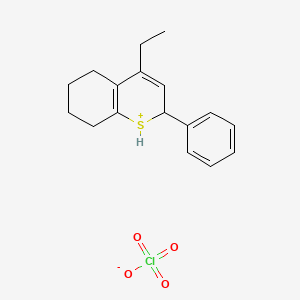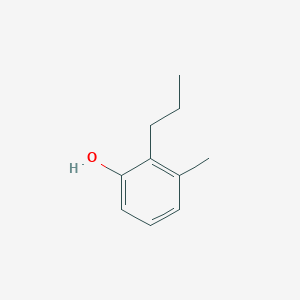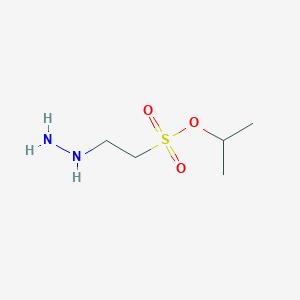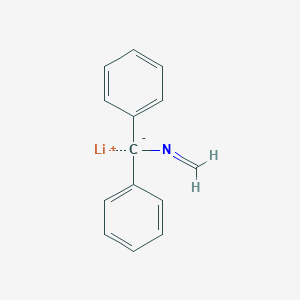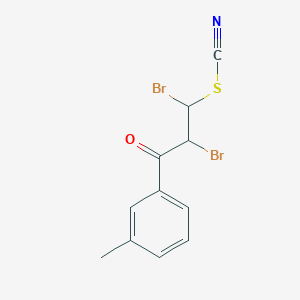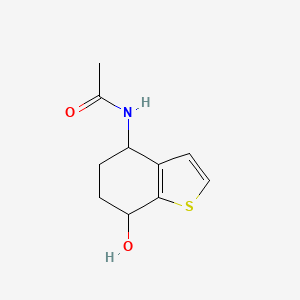
N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide is a chemical compound with a unique structure that includes a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide typically involves the acylation of the 2-amino group in the tetrahydro-1-benzothiophene nucleus. This can be achieved through various synthetic routes, including the use of chloroacetone in the presence of a base such as potassium carbonate or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with thiol-containing enzymes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene: A related compound with similar structural features but lacking the acetamide group.
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: Another compound with a similar ring structure but different functional groups.
Uniqueness
N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62369-83-9 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-(7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide |
InChI |
InChI=1S/C10H13NO2S/c1-6(12)11-8-2-3-9(13)10-7(8)4-5-14-10/h4-5,8-9,13H,2-3H2,1H3,(H,11,12) |
InChI Key |
GESJVYILXVWYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(C2=C1C=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide](/img/structure/B14530425.png)
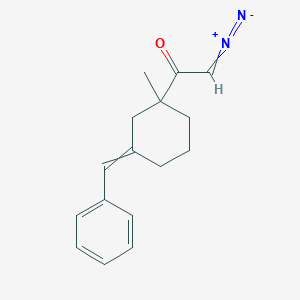
![[1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14530439.png)
![Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate](/img/structure/B14530441.png)
![Acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14530447.png)
![2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14530457.png)
